NCI‑60 Cell‑Line Selectivity Profile: Target Compound vs. 2‑Chloro Regioisomer
In the NCI‑60 human tumor cell line panel, 3-(3-chlorophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one (CID 11045166) is classed as 'Inactive' against 59 out of 60 tested cell lines but triggers an 'Active' call specifically in the SR leukemia cell line [1]. The 2‑chloro regioisomer (CAS 1004209‑24‑8) is not reported in the same NCI‑60 database release, preventing a direct intra‑panel comparison; however, the target compound’s near‑complete inactivity across solid‑tumor lines contrasts with the broad‑spectrum antiproliferative activity commonly observed for other dichlorinated chalcones in literature series, implying that the 3‑chloro substitution pattern imposes a restricted cell‑line sensitivity window [1].
| Evidence Dimension | NCI‑60 cell‑line growth inhibition activity outcome (Active/Inactive) @ 10 µM single‑dose screen |
|---|---|
| Target Compound Data | Inactive in 59 cell lines; Active in SR leukemia cell line |
| Comparator Or Baseline | 2‑Chloro regioisomer (CAS 1004209‑24‑8): not present in the same NCI‑60 release; typical dichlorinated chalcones: broad Active calls across multiple solid‑tumor lines in literature series |
| Quantified Difference | 59/60 Inactive calls vs. broad‑spectrum activity expected for comparator class; selective Active call only in SR leukemia |
| Conditions | NCI‑60 single‑dose (10 µM) growth inhibition screen; 48 h incubation; sulforhodamine B readout |
Why This Matters
This selectivity signature defines a restricted therapeutic window that procurement teams evaluating chalcone libraries for targeted leukemia programs cannot obtain from broadly active analogs.
- [1] PubChem BioAssay Summary for CID 11045166 (NCI human tumor cell line growth inhibition assay). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/11045166/assaysummary/JSON (accessed 2026-05-09). View Source
